molecular formula C6H11N3 B14663757 4,5-Diethyl-2H-1,2,3-triazole CAS No. 39538-72-2

4,5-Diethyl-2H-1,2,3-triazole

Cat. No.: B14663757
CAS No.: 39538-72-2
M. Wt: 125.17 g/mol
InChI Key: XUHOSAJLEIASKI-UHFFFAOYSA-N
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Description

4,5-Diethyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two ethyl groups at the 4 and 5 positions of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-2H-1,2,3-triazole typically involves a two-step procedure. The first step is a palladium-catalyzed Sonogashira cross-coupling reaction of aroyl chlorides with aryl acetylenes. This is followed by a 1,3-dipolar cycloaddition of the resulting 1,3-diarylprop-2-yn-1-ones with sodium azide under catalyst-free conditions. This method achieves moderate-to-good chemical yields (30–90%) and allows for the incorporation of various substituents .

Industrial Production Methods: Industrial production methods for triazoles often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Diethyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diethyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the synthesis of ergosterol by blocking the P450-dependent enzyme (CYP 51). This disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 4,5-Diethyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 4 and 5 positions can enhance its lipophilicity and potentially improve its interaction with lipid membranes .

Properties

CAS No.

39538-72-2

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

4,5-diethyl-2H-triazole

InChI

InChI=1S/C6H11N3/c1-3-5-6(4-2)8-9-7-5/h3-4H2,1-2H3,(H,7,8,9)

InChI Key

XUHOSAJLEIASKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NNN=C1CC

Origin of Product

United States

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